

Quantum Chemical Analysis of Unsaturated Phosphonic Dichlorides: A Technical Overview

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Compound of Interest

Compound Name: *Phosphonic dichloride, 1,2-propadienyl-*

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Disclaimer: Due to the limited availability of specific quantum chemical data for **Phosphonic dichloride, 1,2-propadienyl-**, this technical guide utilizes data from a closely related and structurally significant analogue, Vinyl Phosphonic Dichloride (VPDC). The computational methodologies and data presentation herein are based on established research for VPDC and serve as a representative example of the quantum chemical analysis applicable to this class of unsaturated phosphonic dichlorides. This approach provides valuable insights into the structural and vibrational properties that are likely to be transferable to the 1,2-propadienyl-derivative.

This guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the quantum chemical calculations, structural properties, and vibrational analysis of vinyl phosphonic dichloride.

Introduction

Unsaturated organophosphorus compounds, such as vinyl phosphonic dichloride, are of significant interest due to their potential applications in materials science and as synthetic intermediates. Understanding their molecular structure, conformational preferences, and vibrational properties is crucial for predicting their reactivity and designing novel molecules. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be a powerful tool for elucidating these properties with a high degree of accuracy.

This document summarizes the key findings from computational studies on vinyl phosphonic dichloride, presenting quantitative data in a structured format, detailing the computational methodologies, and providing visualizations of conformational equilibria.

Computational Methodology

The quantum chemical calculations for vinyl phosphonic dichloride were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Protocol:

- **Software:** Gaussian 09 suite of programs is a commonly used software for such calculations.
- **Method:** The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed.
- **Basis Set:** The 6-311++G** basis set was utilized. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (*) on both heavy atoms and hydrogen, providing a high level of accuracy for both geometric and electronic properties.
- **Geometry Optimization:** The molecular geometry was fully optimized without any symmetry constraints to locate the energy minima corresponding to different conformers.
- **Vibrational Frequencies:** Harmonic vibrational frequencies were calculated at the same level of theory to confirm the nature of the stationary points (minima or transition states) and to aid in the assignment of experimental infrared and Raman spectra. Normal coordinate analysis was also performed to determine the potential energy distribution for each vibrational mode.
- **Conformational Analysis:** The potential energy surface for the internal rotation around the C-P bond was scanned to identify the stable conformers and the transition states connecting them.

Results and Discussion

Conformational Analysis

The computational analysis of vinyl phosphonic dichloride reveals the existence of two stable conformers: a cis and a gauche form. The cis conformer, where the phosphonic oxygen eclipses the vinyl group, is predicted to be the more stable and predominant form at ambient temperature.^[1]

Conformational equilibrium between cis and gauche isomers.

Molecular Geometry

The optimized geometric parameters for the more stable cis conformer of vinyl phosphonic dichloride, as determined by DFT calculations, are summarized in the table below. These parameters provide a detailed picture of the molecule's three-dimensional structure.

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	C=C	1.325
C-P	1.801	123.5
P=O	1.448	
P-Cl1	2.025	
P-Cl2	2.025	
C-H1	1.082	
C-H2	1.083	
C-H3	1.086	
Bond Angles (°)	C=C-P	123.5
O=P-C	114.2	121.7
Cl1-P-Cl2	103.1	
O=P-Cl1	112.9	
C-P-Cl1	104.8	
H1-C=C	121.7	
H2-C=C	121.5	
H3-C-P	115.8	

Vibrational Analysis

The calculated vibrational frequencies and their assignments provide a theoretical spectrum that can be compared with experimental data from infrared and Raman spectroscopy. The table below presents some of the key calculated vibrational modes for the cis conformer of vinyl phosphonic dichloride.

Wavenumber (cm ⁻¹)	Vibrational Mode	Symmetry	Description
3105	$\nu(\text{C-H})$	a'	Asymmetric C-H stretch (vinyl)
3038	$\nu(\text{C-H})$	a'	Symmetric C-H stretch (vinyl)
1615	$\nu(\text{C=C})$	a'	C=C stretch
1402	$\delta(=\text{CH}_2)$	a'	=CH ₂ scissoring
1275	$\nu(\text{P=O})$	a'	P=O stretch
998	$\omega(=\text{CH}_2)$	a''	=CH ₂ wagging
795	$\nu(\text{C-P})$	a'	C-P stretch
560	$\nu(\text{P-Cl})$	a'	Asymmetric P-Cl stretch
495	$\nu(\text{P-Cl})$	a'	Symmetric P-Cl stretch
355	$\delta(\text{PCl}_2)$	a'	PCl ₂ scissoring

ν : stretching, δ : in-plane bending (scissoring), ω : out-of-plane bending (wagging)

Logical Workflow of the Computational Study

The process of conducting a quantum chemical analysis of vinyl phosphonic dichloride follows a structured workflow, from initial structure definition to the final analysis of its properties.

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References

- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
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